molecular formula C11H10ClN3O3 B8586369 Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester

Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester

Cat. No. B8586369
M. Wt: 267.67 g/mol
InChI Key: GYQSNQLXBDYSQW-UHFFFAOYSA-N
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Patent
US07879844B2

Procedure details

To a solution of 4-chloro-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrrolo[2,3-b]pyridine(300 mg) in N,N-dimethylformamide (3 ml) were added N-ethyl-N-isopropylpropane-2-amine (0.64 ml) and glycine methylester hydrochloride (305 mg) at ambient temperature. The mixture was warmed immediately to 60° C. and stirred at 60° C. for 2 hours. After to the reaction solution was added water, the mixture was stirred for 1 hour. The precipitated solid was filtered, washed with water, and dried to obtain methyl N-[(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)carbonyl]glycinate (267 mg) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](N2C=CN=C2)=[O:9])=[CH:6][N:5]=[C:4]2[NH:15][CH:16]=[CH:17][C:3]=12.C(N(C(C)C)C(C)C)C.Cl.[CH3:28][O:29][C:30](=[O:33])[CH2:31][NH2:32].O>CN(C)C=O>[Cl:1][C:2]1[C:7]([C:8]([NH:32][CH2:31][C:30]([O:29][CH3:28])=[O:33])=[O:9])=[CH:6][N:5]=[C:4]2[NH:15][CH:16]=[CH:17][C:3]=12 |f:2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C(=O)N1C=NC=C1)NC=C2
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
305 mg
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C(=O)NCC(=O)OC)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 267 mg
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.